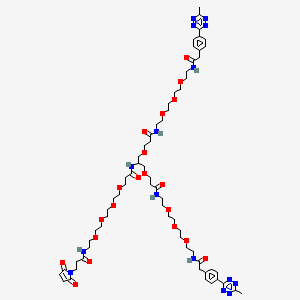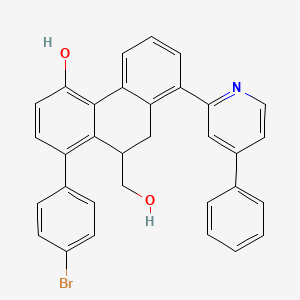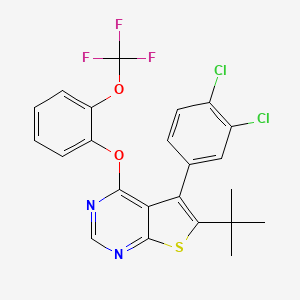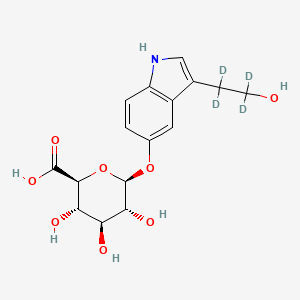
5-Hydroxy Tryptophol-d4 b-D-Glucuronide (DISCONTINUED)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy tryptophol is a naturally occurring compound derived from the amino acid tryptophan. It is a member of the indole family and is structurally characterized by a hydroxyl group attached to the 5-position of the indole ring. This compound is a metabolite of serotonin and is involved in various biological processes, including the regulation of sleep and mood .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy tryptophol can be synthesized through several methods. One common synthetic route involves the reduction of 5-hydroxyindoleacetaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature and yields 5-Hydroxy tryptophol as the primary product .
Industrial Production Methods
Industrial production of 5-Hydroxy tryptophol often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overexpress tryptophan hydroxylase and aromatic amino acid decarboxylase. These enzymes convert tryptophan to 5-Hydroxy tryptophol through intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy tryptophol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 5-hydroxyindoleacetic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 5-hydroxytryptamine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 5-Hydroxyindoleacetic acid.
Reduction: 5-Hydroxytryptamine.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy tryptophol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: It serves as a biomarker for serotonin metabolism and is used in studies related to neurotransmitter pathways.
Medicine: It is investigated for its potential role in treating mood disorders and sleep disturbances.
Mechanism of Action
5-Hydroxy tryptophol exerts its effects primarily through its interaction with serotonin receptors in the brain. It is a metabolite of serotonin and can influence serotonin levels by acting as a feedback inhibitor of tryptophan hydroxylase. This regulation of serotonin levels affects mood, sleep, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Tryptophol: Lacks the hydroxyl group at the 5-position.
5-Hydroxytryptamine (Serotonin): Contains an amine group instead of a hydroxyl group.
5-Hydroxyindoleacetic acid: An oxidized form of 5-Hydroxy tryptophol.
Uniqueness
5-Hydroxy tryptophol is unique due to its specific hydroxylation at the 5-position, which imparts distinct chemical and biological properties. Unlike tryptophol, it can participate in hydrogen bonding, affecting its solubility and reactivity. Compared to serotonin, it lacks the amine group, which alters its interaction with biological targets .
Properties
Molecular Formula |
C16H19NO8 |
|---|---|
Molecular Weight |
357.35 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-1H-indol-5-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO8/c18-4-3-7-6-17-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16-21H,3-4H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1/i3D2,4D2 |
InChI Key |
NFLHLWRXDOXSCF-DXCLDHJFSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])O |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


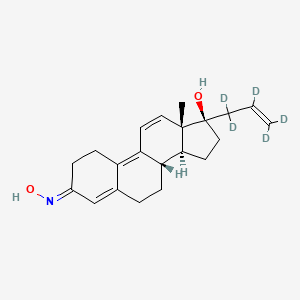
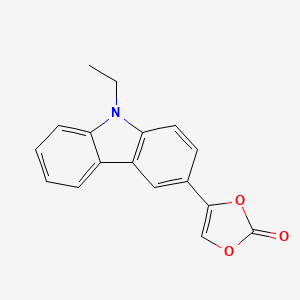
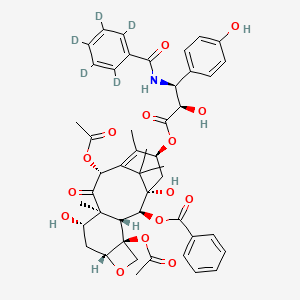
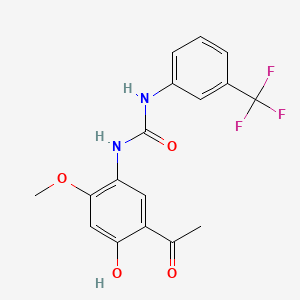
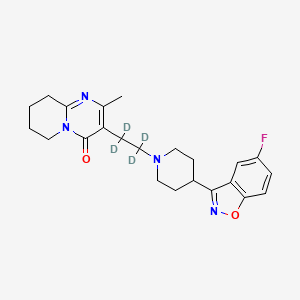


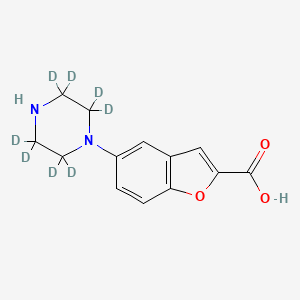
![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
